![molecular formula C14H9NO4 B14234923 2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- CAS No. 502624-25-1](/img/structure/B14234923.png)
2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- is a synthetic organic compound belonging to the pyranone family. This compound is characterized by its unique structure, which includes a pyranone ring substituted with a methyl group at the 6-position and an ethynyl group attached to a 4-nitrophenyl group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Ethynyl Group: The ethynyl group can be introduced through Sonogashira coupling reactions, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Nitration of the Phenyl Ring: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethynyl group can also participate in covalent bonding with target proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: Similar pyranone structure with a methoxy group instead of an ethynyl group.
4-Hydroxy-6-methyl-2H-pyran-2-one: Similar pyranone structure with a hydroxy group instead of an ethynyl group.
2H-Pyran-2-one, tetrahydro-4-methyl-: Similar pyranone structure but with a saturated ring.
Uniqueness
2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- is unique due to the presence of both the nitro and ethynyl groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
502624-25-1 |
|---|---|
Formule moléculaire |
C14H9NO4 |
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
6-methyl-4-[2-(4-nitrophenyl)ethynyl]pyran-2-one |
InChI |
InChI=1S/C14H9NO4/c1-10-8-12(9-14(16)19-10)3-2-11-4-6-13(7-5-11)15(17)18/h4-9H,1H3 |
Clé InChI |
UESJZPVATCVECO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)O1)C#CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


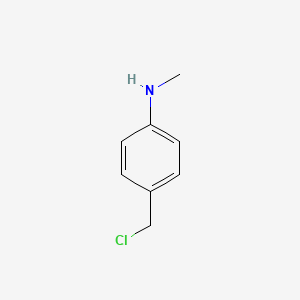
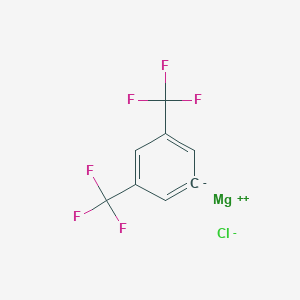

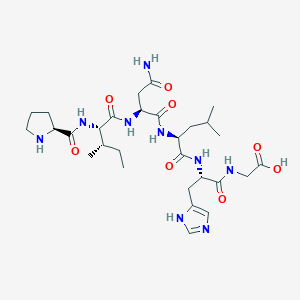
![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
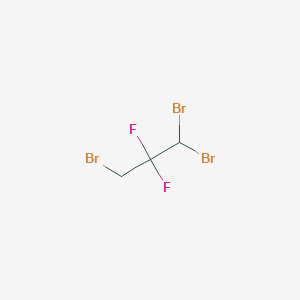
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)

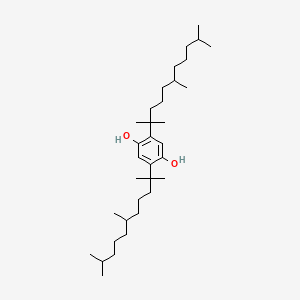
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)
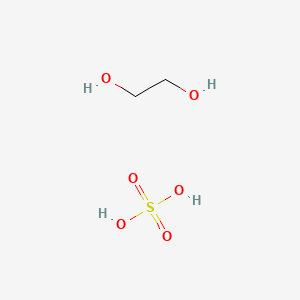
![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
